

Application Notes: Synthesis of Indigo via Baeyer-Drewson Reaction

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Compound of Interest

Compound Name: 2-Nitrobenzaldehyde

Cat. No.: B1664092

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Abstract

This document provides a detailed protocol for the synthesis of indigo dye through the Baeyer-Drewson reaction. This method involves the base-catalyzed aldol condensation of **2-nitrobenzaldehyde** and acetone. The protocol is intended for researchers, scientists, and professionals in drug development and organic chemistry. It includes a comprehensive experimental procedure, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

Indigo is a vibrant blue dye with a long history of use in textiles, most notably for coloring denim jeans.^{[1][2]} The first synthesis of indigo was developed by Adolf von Baeyer in 1880, a discovery that was later recognized with a Nobel Prize.^[1] The Baeyer-Drewson indigo synthesis, developed in 1882, is a classic organic reaction that demonstrates an aldol condensation.^{[3][4]} In this reaction, **2-nitrobenzaldehyde** reacts with acetone in the presence of a strong base, such as sodium hydroxide, to form indigo. Although not the primary method for industrial-scale production today, this synthesis is highly effective for laboratory-scale preparations and serves as an excellent example of this reaction class. The reaction proceeds through a series of condensation, tautomerization, and elimination steps to yield the final dark blue precipitate of indigo.

Experimental Protocol

Materials:

- **2-Nitrobenzaldehyde**
- Acetone
- Sodium Hydroxide (NaOH), 2 M solution
- Deionized Water
- Ethanol
- 100 mL Beaker
- Watchglass
- Measuring cylinders (10 mL, 100 mL)
- Glass stirring rod
- Suction filtration apparatus (Büchner funnel, filter flask)
- Filter paper

Procedure:

- **Preparation of Reactant Solution:** Weigh 1.0 g of **2-nitrobenzaldehyde** on a watchglass and transfer it to a 100 mL beaker. Add 20 mL of acetone to the beaker and stir to dissolve the **2-nitrobenzaldehyde**.
- **Addition of Water:** Dilute the acetone solution by adding 35 mL of deionized water while stirring.
- **Base-Catalyzed Condensation:** Vigorously stir the solution with a glass rod. Carefully and dropwise, add 5 mL of 2 M sodium hydroxide solution. The solution will initially turn a deep yellow and then darken. A dark blue precipitate of indigo should appear within approximately 20 seconds.

- **Reaction Completion:** Continue to stir the mixture for an additional 5 minutes to ensure the reaction goes to completion.
- **Isolation of Product:** Collect the purple-blue indigo precipitate by suction filtration using a Büchner funnel.
- **Washing the Product:** Wash the collected solid with deionized water until the filtrate runs colorless (approximately 100 mL). Follow this with a wash using 20 mL of ethanol.
- **Drying:** Continue suction for 5-10 minutes to partially dry the solid. For complete drying, transfer the indigo to a watch glass and dry in an oven at 100–120 °C for 30 minutes or allow it to air dry.
- **Yield Determination:** Weigh the dry product to determine the final yield.

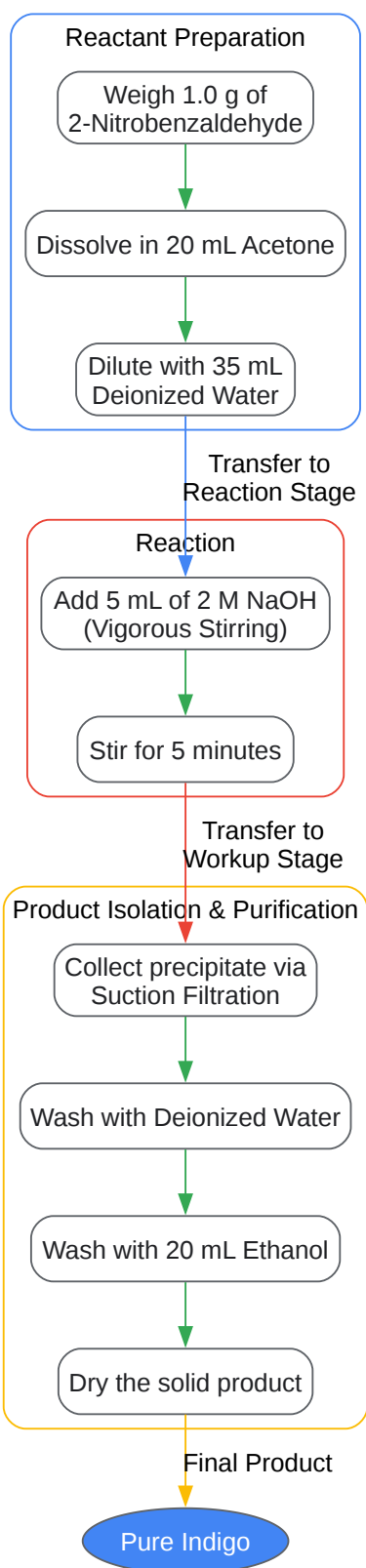
Safety Precautions:

- **2-Nitrobenzaldehyde** is a mutagen and can cause skin irritation.
- Sodium hydroxide is caustic and corrosive.
- Acetone and ethanol are flammable.
- Indigo will stain skin and clothing.
- Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, throughout the experiment.

Quantitative Data Summary

Parameter	Value	Reference
Mass of 2-Nitrobenzaldehyde	1.0 g	
Volume of Acetone	20 mL	
Volume of Deionized Water	35 mL	
Volume of 2 M NaOH	5 mL	
Stirring Time after NaOH addition	5 minutes	
Volume of Ethanol for washing	20 mL	
Reported Yield (example)	640 mg (37%)	

Experimental Workflow Diagram



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Caption: Experimental workflow for the synthesis of indigo.

Conclusion

The Baeyer-Drewson synthesis of indigo from **2-nitrobenzaldehyde** and acetone is a robust and reliable method for producing this historic dye on a laboratory scale. The protocol detailed above provides a straightforward procedure that can be completed in a standard chemistry laboratory setting. The reaction is characterized by a rapid formation of the intensely colored product upon addition of the base. Proper execution of the washing steps is crucial for obtaining a pure product. This application note serves as a valuable resource for researchers and educators in the field of organic synthesis.

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